molecular formula C18H12Cl2FN3OS B12214077 5-chloro-N-(4-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide

5-chloro-N-(4-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B12214077
M. Wt: 408.3 g/mol
InChI Key: JFDJDODCNHXKLA-UHFFFAOYSA-N
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Description

5-chloro-N-(4-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, chlorination can be achieved using reagents like thionyl chloride.

    Introduction of the Sulfanyl Group: The 2-fluorobenzyl group can be introduced via nucleophilic substitution reactions.

    Amidation: The carboxamide group can be formed through the reaction of the carboxylic acid derivative with an amine, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro groups if present, converting them to amines.

    Substitution: Halogen atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other enzymes involved in critical biological pathways.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(4-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide: can be compared with other pyrimidine derivatives like:

Uniqueness

  • The presence of both chloro and fluorobenzyl groups in the compound may confer unique biological properties, such as increased binding affinity or selectivity for certain targets.
  • The sulfanyl group can also influence the compound’s reactivity and interactions with biological molecules.

Properties

Molecular Formula

C18H12Cl2FN3OS

Molecular Weight

408.3 g/mol

IUPAC Name

5-chloro-N-(4-chlorophenyl)-2-[(2-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C18H12Cl2FN3OS/c19-12-5-7-13(8-6-12)23-17(25)16-14(20)9-22-18(24-16)26-10-11-3-1-2-4-15(11)21/h1-9H,10H2,(H,23,25)

InChI Key

JFDJDODCNHXKLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)Cl)Cl)F

Origin of Product

United States

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